molecular formula C24H22N2O5 B2862757 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1,2-oxazole-5-carboxylic acid CAS No. 2137762-40-2

3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1,2-oxazole-5-carboxylic acid

Cat. No.: B2862757
CAS No.: 2137762-40-2
M. Wt: 418.449
InChI Key: WNFBSDXZSCNISZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1,2-oxazole-5-carboxylic acid is a complex organic compound with a molecular weight of 418.45 g/mol . It is known for its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a piperidine ring, and an oxazole ring. This compound is often used in research and development due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1,2-oxazole-5-carboxylic acid typically involves multiple steps. One common method includes the following steps:

    Formation of the Fmoc-protected piperidine: This step involves the reaction of piperidine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine.

    Cyclization to form the oxazole ring: The Fmoc-protected piperidine is then reacted with an appropriate precursor to form the oxazole ring. This step often requires the use of a dehydrating agent such as phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1,2-oxazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group can act as a protecting group, allowing selective reactions to occur at other sites of the molecule. The piperidine and oxazole rings contribute to the compound’s stability and reactivity, enabling it to participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1,2-oxazole-5-carboxylic acid apart from similar compounds is its unique combination of functional groups. The presence of the oxazole ring, in particular, provides distinct chemical properties that can be leveraged in various applications. Additionally, the Fmoc group offers versatility in synthetic chemistry, allowing for selective protection and deprotection steps .

Properties

IUPAC Name

3-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-1,2-oxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O5/c27-23(28)22-13-21(25-31-22)15-9-11-26(12-10-15)24(29)30-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,13,15,20H,9-12,14H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNFBSDXZSCNISZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NOC(=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.